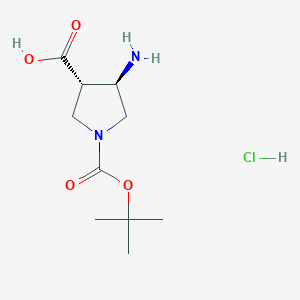

trans-4-Amino-1-boc-pyrrolidine-3-carboxylic acid HCl

Description

trans-4-Amino-1-Boc-pyrrolidine-3-carboxylic acid HCl is a protected pyrrolidine derivative featuring a tert-butoxycarbonyl (Boc) group at the 1-position, an amino group at the trans-4-position, and a carboxylic acid moiety at the 3-position, with a hydrochloride salt. This compound is widely utilized in medicinal chemistry as a chiral building block for drug synthesis, particularly in the development of protease inhibitors, peptidomimetics, and other bioactive molecules. Its Boc group enhances stability during synthetic processes, while the HCl salt improves solubility in polar solvents .

Properties

IUPAC Name |

(3S,4R)-4-amino-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O4.ClH/c1-10(2,3)16-9(15)12-4-6(8(13)14)7(11)5-12;/h6-7H,4-5,11H2,1-3H3,(H,13,14);1H/t6-,7-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSFJCLSARQXMCF-LEUCUCNGSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C(C1)N)C(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@@H]([C@H](C1)N)C(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19ClN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-4-Amino-1-boc-pyrrolidine-3-carboxylic acid HCl typically involves the protection of the amino group with a Boc group. The process begins with the reaction of pyrrolidine with tert-butyl chloroformate in the presence of a base such as triethylamine. This reaction yields the Boc-protected pyrrolidine derivative. The amino group is then introduced through a series of reactions involving appropriate reagents and conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often purified using techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Substitution reactions often involve nucleophilic or electrophilic reagents, depending on the desired product.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles like amines or electrophiles like alkyl halides.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules

- trans-4-Amino-1-boc-pyrrolidine-3-carboxylic acid HCl serves as a crucial intermediate in the synthesis of various nitrogen-containing compounds, particularly peptides. Its Boc (tert-butoxycarbonyl) protection allows for selective reactions while maintaining the integrity of the amino group.

Synthetic Routes

- The compound can be synthesized using methods that involve protecting the amino group with a Boc group and utilizing solvents like dichloromethane. Reagents such as di-tert-butyl dicarbonate (Boc2O) and hydrochloric acid are commonly employed in these processes.

Biological Research

Enzyme-Substrate Interactions

- In biological studies, this compound is utilized to investigate enzyme-substrate interactions due to its ability to mimic certain biological molecules. This mimicry aids in understanding the mechanisms of enzymatic reactions and protein folding.

Medicinal Chemistry

- The compound has been explored for its potential in developing pharmaceuticals targeting neurological and inflammatory conditions. Its structure facilitates interactions with specific molecular targets, enhancing its efficacy in drug design .

Pharmaceutical Applications

Drug Development

- As a pharmaceutical intermediate, this compound plays a role in synthesizing drugs that modulate biological pathways. Its hydrochloride salt form improves solubility and stability, making it suitable for various formulations .

Case Studies

- Pyrrolidine Derivatives in Drug Discovery : Research has demonstrated that pyrrolidine derivatives can serve as scaffolds for novel drug candidates. For instance, modifications to the pyrrolidine structure have led to compounds with high potency against specific targets involved in autoimmune diseases .

- Antimetastatic Activity : A study reported on pyrrolidine derivatives exhibiting antimetastatic properties by antagonizing the CXCR4 chemokine receptor. This highlights the compound's potential in cancer therapeutics .

Industrial Applications

Specialty Chemicals Production

Mechanism of Action

The mechanism of action of trans-4-Amino-1-boc-pyrrolidine-3-carboxylic acid HCl involves its interaction with specific molecular targets. The Boc group provides protection to the amino group, allowing selective reactions to occur at other sites on the molecule. This selective reactivity is crucial in the synthesis of complex molecules and the development of targeted therapies .

Comparison with Similar Compounds

Structural and Physicochemical Comparison

*Molecular formula and weight estimated based on structural analogs.

Research Findings on Analogous Compounds

- Synthetic Efficiency : Sodium chloride has been shown to catalyze the synthesis of pyridine derivatives in aqueous media, suggesting that HCl-containing pyrrolidine derivatives like J00852 could benefit from similar green chemistry approaches .

Biological Activity

trans-4-Amino-1-boc-pyrrolidine-3-carboxylic acid hydrochloride (often abbreviated as trans-4-Amino-Boc-pyrrolidine) is a compound of significant interest in medicinal chemistry and biological research. Its unique structural features make it a valuable tool for studying enzyme interactions, protein dynamics, and potential therapeutic applications. This article explores the biological activity of this compound, including its mechanism of action, applications in research and medicine, and relevant case studies.

Structural Characteristics

The structure of trans-4-Amino-Boc-pyrrolidine consists of a pyrrolidine ring with an amino group and a carboxylic acid group, protected by a tert-butoxycarbonyl (Boc) group. The presence of these functional groups allows for various chemical reactions and biological interactions.

The biological activity of trans-4-Amino-Boc-pyrrolidine is primarily attributed to its ability to mimic natural amino acids, facilitating its role in enzyme-substrate interactions and protein folding studies. The Boc group imparts steric hindrance, influencing binding affinity and specificity towards molecular targets such as enzymes and receptors. This mechanism is crucial for its applications in drug design and development.

Applications in Biological Research

trans-4-Amino-Boc-pyrrolidine has been utilized in several key areas:

- Enzyme Interactions : It serves as a model compound to study enzyme kinetics and substrate specificity.

- Protein Folding Studies : The compound aids in understanding the dynamics of protein folding, which is essential for developing therapeutics targeting misfolded proteins.

- Medicinal Chemistry : Its derivatives are explored for pharmacological applications, particularly in treating neurological disorders and inflammatory conditions.

Case Study 1: Enzyme Inhibition

In a study investigating the inhibition of specific enzymes, trans-4-Amino-Boc-pyrrolidine was shown to interact with target enzymes, modulating their activity. This interaction was characterized by kinetic assays that demonstrated the compound's potential as an enzyme inhibitor .

Case Study 2: Protein Dynamics

Research focused on the role of trans-4-Amino-Boc-pyrrolidine in protein dynamics revealed that it can stabilize certain protein conformations. This stabilization is critical for understanding how proteins function under physiological conditions and can inform drug design strategies aimed at targeting specific protein states .

Research Findings

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing trans-4-Amino-1-Boc-pyrrolidine-3-carboxylic acid HCl, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via cycloaddition reactions using electron-rich aryl substituents to favor trans-configuration. Avoid electron-poor groups (e.g., pyridyl), as they promote cis-trans isomer mixtures. Reaction optimization includes temperature control (e.g., 0–25°C) and stoichiometric ratios of Boc-protecting agents to prevent side reactions. Purification via flash chromatography with gradients of ethyl acetate/hexane is recommended .

Q. How can researchers ensure the purity of this compound, and what analytical techniques are most reliable?

- Methodology : Use HPLC with derivatization agents like TAHS (p-N,N,N-trimethylammonioanilyl N-hydroxysuccinimidyl carbamate iodide) for amine detection. Confirm stereochemistry via H/C NMR, focusing on coupling constants for trans-configuration (e.g., J = 8–10 Hz for adjacent protons). Mass spectrometry (ESI-MS) validates molecular weight .

Q. What safety protocols are critical when handling this compound in the lab?

- Methodology : Follow OSHA/GHS guidelines for corrosive substances. Use fume hoods for weighing solids, and wear nitrile gloves and goggles. Store at 2–8°C under inert gas (Ar/N) to prevent Boc-group hydrolysis. Emergency spill kits should include neutralizing agents (e.g., sodium bicarbonate) .

Advanced Research Questions

Q. How can cis-trans isomer mixtures from cycloaddition steps be resolved, and what chiral separation methods are effective?

- Methodology : Employ chiral stationary-phase HPLC (CSP-HPLC) with cellulose-based columns (e.g., Chiralpak® IC) and isopropanol/hexane mobile phases. Alternatively, enzymatic resolution using lipases (e.g., Candida antarctica) selectively hydrolyzes cis isomers. Computational modeling (DFT) predicts enantiomer stability for method optimization .

Q. What mechanistic insights explain the stereochemical outcomes of cycloaddition reactions in pyrrolidine synthesis?

- Methodology : Density Functional Theory (DFT) studies reveal that electron-rich aryl groups stabilize transition states via π-stacking, favoring trans-products. Kinetic vs. thermodynamic control can be probed by varying reaction time and temperature. Isotopic labeling (C) tracks regioselectivity in intermediates .

Q. How do substituents on the pyrrolidine ring (e.g., 4-fluorophenyl, 1-naphthyl) influence physicochemical properties or biological activity?

- Methodology : Compare logP (octanol/water partitioning) and pKa via potentiometric titration. Substituents like 1-naphthyl increase lipophilicity (logP ~2.8), while 4-fluorophenyl enhances metabolic stability. SAR studies in enzyme inhibition assays (e.g., proteases) correlate substituent size/electronics with IC values .

Q. What computational tools predict molecular interactions between this compound and biological targets (e.g., enzymes)?

- Methodology : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model binding to active sites. Focus on hydrogen bonding with the carboxylic acid group and steric clashes from the Boc-protected amine. Pharmacophore mapping identifies critical interaction points for lead optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.